N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that belongs to the class of benzamides. It features a chromenyl group, a thiazolyl group, and a benzamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide typically involves the reaction of 2-oxo-2H-chromen-3-carbaldehyde with thiosemicarbazide to form the thiazole ring, followed by the coupling of the resulting intermediate with benzoyl chloride. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The chromenyl group can be oxidized to form different derivatives.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromenyl group can yield chromone derivatives, while reduction can produce hydroxy or amino derivatives.
Scientific Research Applications
N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with various molecular targets. The chromenyl group can interact with enzymes and receptors, modulating their activity. The thiazolyl group can form hydrogen bonds and π-π interactions, enhancing the compound’s binding affinity to its targets . These interactions can lead to the inhibition of microbial growth or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(2-oxo-2H-chromen-3-yl)benzamide: This compound lacks the thiazolyl group but shares the chromenyl and benzamide moieties.
N-(5-((7-methyl-2-oxo-2H-chromen-4-yl)-methyl)-1,3,4-thiadiazol-2-yl)benzamide: This compound has a similar structure but features a thiadiazole ring instead of a thiazole ring.
Uniqueness
N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of both the chromenyl and thiazolyl groups, which contribute to its diverse biological activities and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C19H12N2O3S |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C19H12N2O3S/c22-17(12-6-2-1-3-7-12)21-19-20-15(11-25-19)14-10-13-8-4-5-9-16(13)24-18(14)23/h1-11H,(H,20,21,22) |
InChI Key |
FDGSLZDSSIFGMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
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